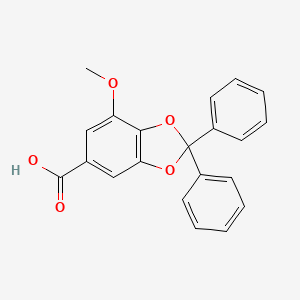

7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid

Description

7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid is a benzodioxole derivative characterized by a 1,3-benzodioxole core substituted with a methoxy group at position 7, two phenyl groups at positions 2 and 2, and a carboxylic acid moiety at position 3. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the diphenyl substituents and electronic modulation from the methoxy group.

Properties

IUPAC Name |

7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O5/c1-24-17-12-14(20(22)23)13-18-19(17)26-21(25-18,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13H,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIAHEOCAUKJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,2-diphenyl-1,3-benzodioxole with methoxy-substituted benzaldehyde, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Formation of aldehydes or acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: In chemistry, 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various organic compounds .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or activator of specific enzymes, providing insights into their functions .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, analgesic, or anticancer activities .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. It may be involved in the production of polymers, resins, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

1,3-Benzodioxole-5-carboxylic Acid (HPip)

- Structure : Lacks substituents at positions 2, 2, and 6.

- Applications : Used in coordination polymers with Zn(II) and Cd(II), demonstrating syn-syn or syn-anti carboxylate bridging modes .

- Key Difference : The absence of methoxy and diphenyl groups in HPip reduces steric hindrance, facilitating metal coordination. This contrasts with the target compound, where diphenyl groups may hinder coordination but enhance ligand rigidity .

7-Methoxy-1,3-benzodioxole-5-carboxylic Acid

- Structure : Contains a methoxy group at position 7 but lacks diphenyl substituents.

- Properties: Increased lipophilicity compared to HPip due to the methoxy group.

- Biological Relevance : Similar benzodioxole-carboxylic acid derivatives show activity as P2X receptor antagonists, suggesting that methoxy substitution could modulate receptor binding .

2,2-Difluoro-1,3-benzodioxole-5-carboxylic Acid

- Structure : Fluorine atoms at positions 2 and 2 instead of phenyl groups.

- Physicochemical Properties : Fluorine’s electronegativity increases acidity (pKa ~2.5) compared to the target compound. The lower molecular weight (208.1 g/mol vs. 348.3 g/mol for the target) enhances solubility but reduces thermal stability (melting point 178°C vs. >250°C for diphenyl analogues) .

Methyl 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate

P2X Receptor Antagonists

- Target Compound : The diphenyl and methoxy groups may enhance selectivity for P2X4 and P2X7 receptors by increasing hydrophobic interactions with receptor pockets.

- Analogues : Derivatives lacking diphenyl groups (e.g., 1,3-benzodioxole-5-carboxylic acid) show lower potency (IC50 >10 μM) compared to diphenyl-substituted variants (IC50 <1 μM) .

Metal Coordination Chemistry

- Target Compound: The diphenyl groups create steric bulk, favoring monodentate carboxylate coordination rather than bridging modes. This contrasts with HPip, which forms dimers via syn-syn carboxylate bridges .

- Fluorinated Analogues : 2,2-Difluoro derivatives exhibit weaker metal binding due to reduced electron density at the carboxylate group .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Key Substituents |

|---|---|---|---|---|

| 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid | 348.3 | >250 | 4.2 | 7-OCH3, 2,2-Ph, 5-COOH |

| 1,3-Benzodioxole-5-carboxylic acid | 166.1 | 210–212 | 1.5 | 5-COOH |

| 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | 208.1 | 178 | 2.8 | 2,2-F, 5-COOH |

| 7-Methoxy-1,3-benzodioxole-5-carboxylic acid | 196.2 | 195–198 | 2.1 | 7-OCH3, 5-COOH |

Biological Activity

7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid (MDDBCA) is a synthetic organic compound with significant potential in biological research and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a methoxy group and a carboxylic acid functional group, contributing to its reactivity and biological activity. This article delves into the biological activities associated with MDDBCA, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C21H16O5

- Molecular Weight : 348.35 g/mol

- CAS Number : 717131-59-4

MDDBCA exhibits biological activity primarily through its interaction with various enzymes and receptors. The presence of the methoxy and carboxylic acid groups enhances its ability to bind to specific targets, modulating their activity. This can lead to:

- Enzyme Inhibition : MDDBCA may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can influence receptor activities, potentially leading to various physiological effects.

1. Anticancer Activity

Recent studies have explored the anticancer properties of MDDBCA. Its structural components allow it to interact with cancer cell signaling pathways, potentially inhibiting tumor growth. Research has indicated that derivatives of benzodioxole compounds can exhibit cytotoxic effects against various cancer cell lines.

2. Anti-inflammatory Effects

MDDBCA has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce inflammatory markers by inhibiting specific pathways involved in inflammation. This could make it a candidate for developing treatments for inflammatory diseases.

3. Enzyme Interaction Studies

MDDBCA has been used in studies focusing on enzyme interactions, particularly in metabolic pathways related to drug metabolism and detoxification processes. Its role as an enzyme modulator provides insights into its potential therapeutic applications.

Case Studies

Comparative Analysis with Related Compounds

To understand the unique biological activity of MDDBCA, it is essential to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2,2-Diphenyl-1,3-benzodioxole-5-carboxylic acid | Lacks methoxy group | Reduced reactivity and biological activity compared to MDDBCA |

| 7-Hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid | Hydroxy group instead of methoxy | Altered solubility and receptor interaction |

| 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-4-carboxylic acid | Different carboxylic acid position | Variation in chemical properties affecting biological outcomes |

Q & A

Q. What are the established synthetic routes for 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the benzodioxole core via condensation of catechol derivatives with dichloromethane or carbonyl sources under acidic conditions .

- Step 2 : Methoxy group introduction at the 7-position using methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃).

- Step 3 : Di-phenylation at the 2,2-positions via Suzuki-Miyaura coupling, employing palladium catalysts and aryl boronic acids .

- Final Step : Carboxylic acid functionalization at the 5-position through hydrolysis of ester precursors (e.g., methyl esters) using NaOH or LiOH .

Key Considerations : Monitor reaction progress with TLC/HPLC and purify intermediates via recrystallization or column chromatography .

Q. How is the compound characterized using spectroscopic and analytical methods?

Q. What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent photodegradation .

- Humidity : Use desiccants to avoid hydrolysis of the benzodioxole ring or carboxylic acid group .

- Solvent : Dissolve in DMSO or anhydrous DCM for long-term storage; avoid aqueous buffers unless stabilized at pH 4–6 .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki coupling efficiency; higher yields are observed with ligand-free Pd catalysts in anhydrous THF .

- Reaction Time/Temperature : Extend coupling reaction time to 24–48 hours at 80°C to ensure complete di-phenylation .

- Purification : Use preparative HPLC with a gradient elution (MeCN/H₂O + 0.1% TFA) to isolate high-purity final product (>99%) .

Data Table :

| Step | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | THF | 75 | 95 |

| Hydrolysis | LiOH | MeOH/H₂O | 90 | 97 |

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzodioxole derivatives?

- Assay Variability : Replicate studies under standardized conditions (e.g., MIC assays for antimicrobial activity using the same bacterial strains) .

- Purity Verification : Contradictions may arise from impurities; re-test compounds after rigorous purification (e.g., HPLC >98%) .

- Structural Confirmation : Use X-ray crystallography (as in ) to confirm stereochemistry, as minor structural differences (e.g., methoxy positioning) drastically alter bioactivity .

Q. How do computational methods aid in understanding the compound's reactivity and interactions?

- DFT Calculations : Predict electrophilic aromatic substitution sites (e.g., para to the methoxy group) using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Molecular Docking : Simulate binding to cyclooxygenase-2 (COX-2) to rationalize anti-inflammatory activity; dock the carboxylic acid group into the enzyme’s active site .

- ADMET Prediction : Use SwissADME to assess pharmacokinetics (e.g., logP ~3.5 indicates moderate blood-brain barrier penetration) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.